molecular formula C13H22BrNO3 B6241913 tert-butyl N-{[5-(bromomethyl)-2-oxabicyclo[3.1.1]heptan-1-yl]methyl}carbamate CAS No. 2411263-92-6

tert-butyl N-{[5-(bromomethyl)-2-oxabicyclo[3.1.1]heptan-1-yl]methyl}carbamate

Cat. No.: B6241913
CAS No.: 2411263-92-6
M. Wt: 320.2
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Description

tert-butyl N-{[5-(bromomethyl)-2-oxabicyclo[3.1.1]heptan-1-yl]methyl}carbamate is a complex organic compound characterized by its unique bicyclic structure. This compound is often used in various chemical and pharmaceutical research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[5-(bromomethyl)-2-oxabicyclo[311]heptan-1-yl]methyl}carbamate typically involves multiple steps One common method starts with the preparation of the oxabicyclo[31The final step involves the formation of the carbamate linkage with tert-butyl isocyanate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{[5-(bromomethyl)-2-oxabicyclo[3.1.1]heptan-1-yl]methyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

tert-butyl N-{[5-(bromomethyl)-2-oxabicyclo[3.1.1]heptan-1-yl]methyl}carbamate is utilized in several scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-{[5-(bromomethyl)-2-oxabicyclo[3.1.1]heptan-1-yl]methyl}carbamate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-{[5-(chloromethyl)-2-oxabicyclo[3.1.1]heptan-1-yl]methyl}carbamate
  • tert-butyl N-{[5-(iodomethyl)-2-oxabicyclo[3.1.1]heptan-1-yl]methyl}carbamate

Uniqueness

tert-butyl N-{[5-(bromomethyl)-2-oxabicyclo[3.1.1]heptan-1-yl]methyl}carbamate is unique due to its specific bromomethyl group, which imparts distinct reactivity compared to its chloro- and iodo- counterparts. This uniqueness makes it valuable for specific chemical transformations and biological studies .

Properties

CAS No.

2411263-92-6

Molecular Formula

C13H22BrNO3

Molecular Weight

320.2

Purity

95

Origin of Product

United States

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